
2-(3-Isobutyl-4-oxo-3,4-dihydrophthalazin-1-yl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Isobutyl-4-oxo-3,4-dihydrophthalazin-1-yl)propanoic acid is an organic compound with the molecular formula C15H18N2O3 and a molecular weight of 274.32 g/mol . This compound is known for its unique structure, which includes a phthalazinone core, making it a valuable intermediate in various chemical syntheses.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Isobutyl-4-oxo-3,4-dihydrophthalazin-1-yl)propanoic acid typically involves the reaction of 3-isobutylphthalic anhydride with hydrazine hydrate under controlled conditions. The reaction is carried out in an anhydrous solvent such as tetrahydrofuran, with triethylamine as a base . The mixture is cooled to 0°C, and the reagents are added slowly to control the reaction rate. The temperature is then gradually increased to 70°C to complete the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve bulk manufacturing processes that ensure high purity and yield. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-(3-Isobutyl-4-oxo-3,4-dihydrophthalazin-1-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phthalazinone core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Reagents such as alkyl halides and nucleophiles like amines are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of the phthalazinone core, which can be further utilized in the synthesis of more complex molecules .
Scientific Research Applications
2-(3-Isobutyl-4-oxo-3,4-dihydrophthalazin-1-yl)propanoic acid has several applications in scientific research:
Biology: The compound is used in the design of isocorydine derivatives with anticancer effects.
Medicine: Its derivatives are explored for their potential therapeutic properties, including anticancer and anti-inflammatory activities.
Industry: The compound is utilized in the production of various pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of 2-(3-Isobutyl-4-oxo-3,4-dihydrophthalazin-1-yl)propanoic acid involves its interaction with specific molecular targets. The phthalazinone core is known to inhibit poly (ADP-ribose) polymerase, an enzyme involved in DNA repair . By inhibiting this enzyme, the compound can induce cell death in cancer cells, making it a potential anticancer agent.
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid
- 2-(4-oxo-3,4-dihydrophthalazin-1-yl)propanoic acid
Uniqueness
Compared to similar compounds, 2-(3-Isobutyl-4-oxo-3,4-dihydrophthalazin-1-yl)propanoic acid is unique due to its isobutyl substituent, which can influence its reactivity and biological activity. This structural variation can lead to different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for further research and development .
Properties
Molecular Formula |
C15H18N2O3 |
|---|---|
Molecular Weight |
274.31 g/mol |
IUPAC Name |
2-[3-(2-methylpropyl)-4-oxophthalazin-1-yl]propanoic acid |
InChI |
InChI=1S/C15H18N2O3/c1-9(2)8-17-14(18)12-7-5-4-6-11(12)13(16-17)10(3)15(19)20/h4-7,9-10H,8H2,1-3H3,(H,19,20) |
InChI Key |
BTPCWMFEEXURIG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN1C(=O)C2=CC=CC=C2C(=N1)C(C)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


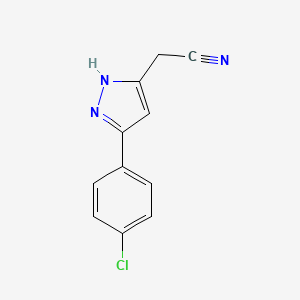

![2-amino-N-[(3S)-1-methylpiperidin-3-yl]-N-propan-2-ylpropanamide](/img/structure/B11808634.png)
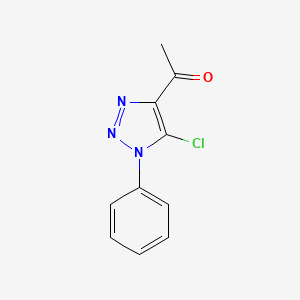
![2-amino-3-methyl-N-[(1S)-1-(1,3-thiazol-2-yl)ethyl]butanamide](/img/structure/B11808655.png)
![1-tert-Butyl 2-methyl 1H-pyrrolo[3,2-c]pyridine-1,2-dicarboxylate](/img/structure/B11808656.png)
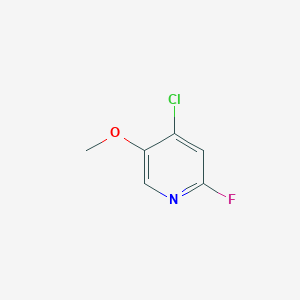
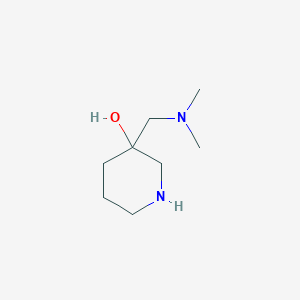
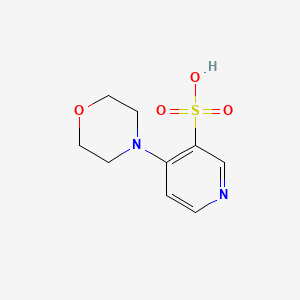
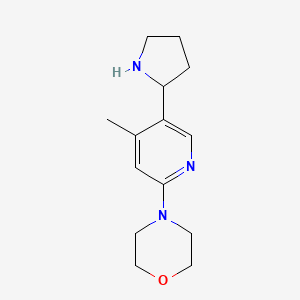
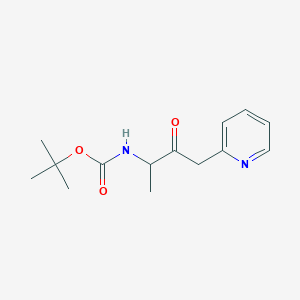
![3-Phenyl-6,7-dihydro-5H-cyclopenta[b]isoxazolo[4,5-e]pyridine-4-carboxylic acid](/img/structure/B11808702.png)

![2-(((5-(4-Chlorophenyl)-1H-1,2,4-triazol-3-yl)methyl)thio)-1H-benzo[d]imidazole](/img/structure/B11808705.png)
